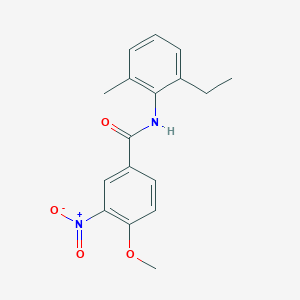

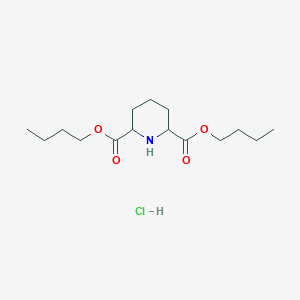

![molecular formula C18H18N2O2S B5518968 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)

4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoxalinone derivatives involves various strategies, including the treatment of 2-phenylquinolin-4(1H)-ones with sodium dichloroisocyanurate in methanolic aqueous alkali, leading to the formation of novel quinolinone derivatives. This process highlights the versatility and reactivity of quinolinones under different conditions, leading to a variety of derivatives including quinoxalinone-based compounds (Staskun & Es, 1993).

Molecular Structure Analysis

Quinoxalinone derivatives, including "4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone", often exhibit unique molecular structures characterized by the presence of an enamine form. This structural aspect is crucial for their chemical behavior and interactions. Studies on similar compounds have shown that they can exist in an enamine form with internal chelation both in crystalline and solution states, as evidenced by spectroscopic data (Iwanami & Inagaki, 1976).

Chemical Reactions and Properties

Quinoxalinones undergo a variety of chemical reactions, reflecting their diverse chemical properties. For instance, reactions involving the initial ring opening followed by nucleophilic attack and subsequent rearrangement lead to the formation of nitrogen heterocyclic compounds. Such methodologies highlight the synthetic utility of quinoxalinone derivatives in producing biologically active molecules (Porashar et al., 2022).

Scientific Research Applications

Fluorogenic Probe Development Quinoxalinones, such as 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, have been explored for their potential in developing fluorogenic probes. A study delved into the photophysical properties of selected 3-benzoylquinoxalin-2-ones, highlighting their application in creating a chemoprobe for the detection of hydrogen sulfide, showcasing their fluorescence behavior and utility in biological research (Renault, Renard, & Sabot, 2017).

Anticancer Activity Research has also focused on the synthesis and evaluation of new quinoxaline derivatives, including those similar to 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, for their in vitro anticancer activities. A study synthesized and assessed 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives, revealing significant anticancer activity against various human tumor cell lines, indicating the potential for these compounds in improving chemotherapeutic treatments (Zarranz, Jaso, Aldana, & Monge, 2004).

Phosphine Ligands for Catalysis Another interesting application is in the field of catalysis, where derivatives of quinoxaline have been utilized to create rigid P-chiral phosphine ligands. These ligands, such as those derived from quinoxalinone structures, have shown promising results in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This has implications for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the versatile chemical utility of quinoxalinone derivatives (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Synthetic Chemistry and Drug Development Quinoxalinone, especially derivatives like 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, play a pivotal role in drug development due to their presence in numerous pharmacologically active compounds. Their synthetic versatility allows for the generation of a wide array of bioactive derivatives, highlighting their importance in medicinal chemistry for the creation of new therapeutic agents (Shi, Hu, Wu, Zhou, Zhou, & Li, 2017).

Future Directions

properties

IUPAC Name |

4-(2-propan-2-ylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-12(2)23-16-10-6-3-7-13(16)18(22)20-11-17(21)19-14-8-4-5-9-15(14)20/h3-10,12H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTGHDJBRNFQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

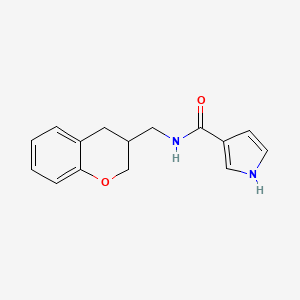

![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)

![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)

![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)

![2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5518926.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5518952.png)

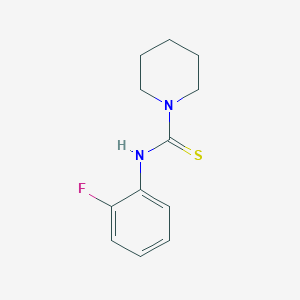

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5518958.png)

![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5518972.png)

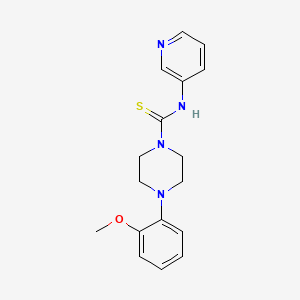

![N-ethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5518986.png)